2-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid
Description
Properties
IUPAC Name |
2-[(8-methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-11-5-4-8-18-9-12(17-15(11)18)10-21-14-7-3-2-6-13(14)16(19)20/h2-9H,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQNELQKRCUBTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)COC3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid typically involves the following steps :
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a condensation reaction between 2-aminopyridine and an appropriate aldehyde or ketone under acidic conditions.
Methoxylation: The imidazo[1,2-a]pyridine core is then reacted with a methoxy-containing reagent, such as methyl iodide, in the presence of a base like potassium carbonate to introduce the methoxy group.
Coupling with Benzoic Acid: The final step involves coupling the methoxylated imidazo[1,2-a]pyridine with benzoic acid or its derivatives using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The methoxy group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid has several scientific research applications :
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid involves its interaction with specific molecular targets and pathways . The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially modulating their activity. This can lead to a range of biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis highlights structural and functional distinctions between 2-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid and related imidazopyridine derivatives:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Substitution Position and Bioactivity: The 8-methyl group in the target compound enhances steric bulk and lipophilicity compared to non-methylated analogs like 3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid. This modification may improve membrane permeability in drug delivery applications . Aldehyde-containing analogs (e.g., 5-Methoxy-2-((8-methylimidazo[1,2-a]pyridin-2-yl)methoxy)benzaldehyde) exhibit reactivity suitable for covalent binding to biological targets, whereas the benzoic acid group in the target compound favors ionic interactions .
Functional Group Impact: Carboxylic acid derivatives (target compound and 8-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid) show higher aqueous solubility at physiological pH compared to aldehyde or ester analogs, making them preferable for aqueous-phase reactions or parenteral formulations .
Synthetic Accessibility: The target compound is synthesized via nucleophilic substitution between 8-methylimidazo[1,2-a]pyridin-2-ylmethanol and 2-hydroxybenzoic acid derivatives, similar to methods described for related aldehydes (). However, discontinued commercial availability of some intermediates (e.g., ) may complicate large-scale production.
Biological Relevance :
- Imidazopyridine-carboxylic acid hybrids are frequently investigated as kinase inhibitors or antibacterial agents. The target compound’s benzoic acid moiety could mimic natural substrates in enzymatic binding pockets, as seen in CLK inhibitor studies ().
Biological Activity
2-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anti-cancer agent and its interaction with ion channels. This article provides a detailed overview of its biological activity based on various research findings.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : C16H14N2O3
- Molecular Weight : 282.29 g/mol
The structural features include a methoxy group attached to an imidazopyridine moiety, which is crucial for its biological activity.
1. Anti-Cancer Properties
Research indicates that this compound exhibits notable anti-cancer properties. It functions primarily through the inhibition of specific kinases involved in cell proliferation and survival pathways.
Key Findings:
- The compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. In particular, derivatives with similar structures demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating strong cytotoxic effects .
- A study highlighted that compounds with imidazopyridine scaffolds can modulate the activity of mitotic kinesins, leading to reduced cancer cell proliferation and induction of apoptosis .
2. Ion Channel Modulation
Another significant aspect of this compound's biological activity is its interaction with ion channels, specifically the human voltage-gated potassium channel Kv1.5.
Mechanism of Action:
- This compound acts as a selective inhibitor of Kv1.5, which is implicated in cardiac action potentials and could potentially be leveraged for therapeutic applications in cardiac arrhythmias .
Research Findings Summary
The following table summarizes key research findings related to the biological activity of this compound:
| Biological Activity | Mechanism | IC50 (µM) | Cell Lines Tested |
|---|---|---|---|
| Anti-cancer | CDK inhibition | 6.66 | MCF7, HCT116, K652 |
| Ion channel inhibition | Inhibition of Kv1.5 | N/A | Cardiac myocytes |
Case Study 1: Cytotoxicity Against Cancer Cell Lines
In a study evaluating various derivatives of imidazopyridine compounds, it was found that this compound exhibited significant cytotoxicity against breast cancer (MCF7), colorectal cancer (HCT116), and chronic myelogenous leukemia (K652) cell lines. The mechanism was primarily linked to CDK9 inhibition, leading to cell cycle arrest .
Case Study 2: Cardiac Applications
The selective inhibition of Kv1.5 by this compound suggests potential applications in treating cardiac conditions characterized by abnormal ion channel function. Further studies are warranted to explore its efficacy and safety in vivo .
Q & A
Q. Basic
- NMR spectroscopy (¹H, ¹³C, and DEPT) identifies proton environments and carbon frameworks.
- Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.
- X-ray crystallography (using SHELX software for refinement) resolves 3D structures, critical for verifying stereochemistry and intermolecular interactions .
How can researchers resolve contradictions in reported biological activities of imidazo[1,2-a]pyridine derivatives?
Advanced
Discrepancies often arise from assay conditions (e.g., cell lines, concentration ranges) or structural variations . Systematic comparisons using isogenic cell models and standardized protocols (e.g., IC₅₀ determination under consistent pH/temperature) are essential. For example, trifluoromethyl substitutions (as in related benzamide derivatives) enhance metabolic stability, which may explain divergent activity profiles in enzyme inhibition assays .
What strategies optimize reaction yields in multi-step syntheses of this compound?
Q. Advanced
- Flow chemistry : Microreactors improve mixing and heat transfer, reducing side reactions.
- Catalyst optimization : Palladium or copper catalysts enhance coupling efficiency in Suzuki or Ullmann reactions.
- Workflow automation : In-line purification (e.g., catch-and-release resins) minimizes manual handling and improves reproducibility .
What are the typical chemical reactions this compound undergoes?
Q. Basic
- Oxidation : The benzoic acid moiety can be oxidized to form quinones using KMnO₄ or H₂O₂.
- Reduction : LiAlH₄ reduces ester groups to alcohols.
- Substitution : Electrophilic aromatic substitution occurs at the imidazo ring’s 3-position under nitration or halogenation conditions .
How does the electronic nature of substituents affect reactivity and binding affinity?
Advanced
Electron-withdrawing groups (e.g., -CF₃) on the benzoic acid moiety increase acidity, enhancing hydrogen-bonding interactions with target proteins. Conversely, electron-donating groups (e.g., -OCH₃) on the imidazo ring improve solubility but may reduce binding to hydrophobic pockets. Computational studies (e.g., DFT calculations) quantify these effects by analyzing charge distribution and frontier molecular orbitals .
What computational methods support structure-activity relationship (SAR) studies?
Q. Advanced
- QSAR modeling : Correlates substituent properties (e.g., logP, molar refractivity) with bioactivity.
- Molecular docking : Predicts binding modes using software like AutoDock or Schrödinger.
- MD simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns trajectories). These methods guide rational design of analogs with improved selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
